Acetic acid;dodecan-2-ol
Description
Significance of Dodecan-2-yl Acetate (B1210297) and Related Long-Chain Esters in Chemical Science
Long-chain esters are a significant class of chemical compounds with diverse roles in both nature and industry. wisdomlib.orgaston-chemicals.com They are fundamental components of fats, oils, and waxes, where their long hydrocarbon chains confer properties like water insolubility and high melting points. ebsco.comlibretexts.org In the cosmetics industry, these esters are valued as emollients, thickeners, and stabilizing agents in formulations. aston-chemicals.com Many volatile esters are responsible for the natural fragrances and flavors of fruits and flowers, making them crucial in the perfume and food industries. britannica.com
Within this broad class, long-chain esters are important subjects in phytochemical studies, helping to characterize the chemical profiles of plants such as the African locust bean tree and Wrightia tinctoria. wisdomlib.org Their applications extend to biofuels, lubricants, and the synthesis of polymers like polyesters. aston-chemicals.combritannica.com Dodecan-2-yl acetate, as a member of this family, is noted in the literature primarily through its inclusion in synthetic chemistry protocols and its identification as a volatile organic compound (VOC) in natural products. thieme-connect.commassey.ac.nz Its structural relative, dodecan-1-yl acetate (lauryl acetate), is well-known as a fragrance ingredient with a floral scent. wikipedia.org The study of specific isomers like dodecan-2-yl acetate is crucial for understanding how subtle changes in molecular structure can influence physical properties and biological activity.
Overview of Dodecan-2-yl Acetate within the Context of Natural Products and Synthetic Chemistry
Natural Occurrence Dodecan-2-yl acetate has been identified as a volatile organic compound in studies analyzing the complex chemical makeup of natural resins and propolis. massey.ac.nz Propolis, a resinous mixture produced by honeybees from plant sources, is known for its diverse chemical composition and biological activities. massey.ac.nz The identification of dodecan-2-yl acetate in this context suggests a potential role in the chemical ecology of plants and insects, although its specific function has not been fully elucidated. massey.ac.nz
Synthetic Chemistry In the realm of synthetic chemistry, dodecan-2-yl acetate serves as a straightforward example of an esterification product. It can be synthesized through the reaction of dodecan-2-ol with an acetylating agent. One documented method involves dissolving dodecan-2-ol and triethylamine (B128534) in chloroform, followed by the addition of acetyl chloride to yield the target ester. thieme-connect.com The successful synthesis and characterization of dodecan-2-yl acetate, including its nuclear magnetic resonance (NMR) spectral data, have been reported in the scientific literature. uni-corvinus.hu These synthetic routes provide pure samples for further analytical and biological investigation. thieme-connect.comuni-corvinus.hugoogle.com
Isomeric Considerations and Structural Nuances of Dodecan-2-yl Acetate versus Dodecan-1-yl Acetate
Isomers are compounds that share the same molecular formula but have different structural arrangements. Dodecan-2-yl acetate and dodecan-1-yl acetate are structural isomers with the chemical formula C₁₄H₂₈O₂. wikipedia.orgnist.gov The key distinction lies in the position of the ester linkage.
Dodecan-1-yl acetate (also known as lauryl acetate) is a primary ester, where the acetate group is attached to the terminal carbon (C1) of the dodecyl chain. wikipedia.org
Dodecan-2-yl acetate is a secondary ester, with the acetate group bonded to the second carbon (C2) of the dodecyl chain.
This difference in the location of the functional group leads to distinct structural and chemical properties. The placement of the acetate group on a secondary carbon in dodecan-2-yl acetate introduces a chiral center at that carbon, meaning it can exist as two different enantiomers, (R)-dodecan-2-yl acetate and (S)-dodecan-2-yl acetate. In contrast, dodecan-1-yl acetate is achiral. The steric environment around the ester group is also different; the carbonyl group in dodecan-2-yl acetate is more sterically hindered than in the primary ester, which can affect its reactivity in chemical reactions such as hydrolysis. These structural nuances are expected to influence physical properties like boiling point and viscosity, as well as biological interactions, such as how the molecule fits into olfactory receptors, potentially resulting in different scents.
Table 1: Comparison of Dodecan-2-yl Acetate and Dodecan-1-yl Acetate
| Property | Dodecan-2-yl Acetate | Dodecan-1-yl Acetate (Lauryl Acetate) |
|---|---|---|
| Synonyms | Acetic acid;dodecan-2-ol | Lauryl acetate, Dodecan-1-yl acetate, n-Dodecyl ethanoate wikipedia.orgnist.govcymitquimica.com |
| CAS Number | 42270-47-3 nite.go.jp | 112-66-3 nist.gov |
| Molecular Formula | C₁₄H₂₈O₂ | C₁₄H₂₈O₂ nist.gov |
| Molar Mass | 228.376 g·mol⁻¹ | 228.376 g·mol⁻¹ wikipedia.org |
| Structure Type | Secondary Ester | Primary Ester wikipedia.org |
| Appearance | Data not available | Colorless liquid wikipedia.org |
| Odor | Data not available | Floral, Citrus-rose wikipedia.org |
| Boiling Point | Data not available | 265 °C at 760 mmHg wikipedia.org |
| Solubility | Data not available | Soluble in most organic solvents; insoluble in water cymitquimica.comsolubilityofthings.com |
Research Gaps and Future Perspectives in Dodecan-2-yl Acetate Studies
Despite its simple structure, significant gaps exist in the scientific understanding of dodecan-2-yl acetate. While its synthesis is established and it has been detected in natural sources, its biological functions and potential applications remain largely unexplored.
A primary research gap is the lack of comprehensive studies on its biological activity. While related long-chain acetates are known to function as insect pheromones, the specific role of dodecan-2-yl acetate in this capacity is not well-defined. europa.euresearchgate.net Furthermore, a patent for a complex anti-inflammatory compound containing a dodecan-2-yl acetate moiety suggests that this structural unit could be of interest in medicinal chemistry, yet the activity of the simple ester itself has not been reported. google.com
Another significant unknown is its sensory profile. Unlike its well-characterized isomer, dodecan-1-yl acetate, which is used in the fragrance industry, the odor and flavor characteristics of dodecan-2-yl acetate have not been documented. wikipedia.org Characterizing these properties could reveal potential applications in the food and cosmetic sectors.
Future research should therefore focus on several key areas:
Biological Activity Screening: Investigating its potential as an insect semiochemical (attractant or repellent) and screening for other biological activities, such as antimicrobial or anti-inflammatory properties.
Sensory Characterization: Determining the olfactory and gustatory profile of dodecan-2-yl acetate to assess its potential as a fragrance or flavoring agent.
Enantiomer-Specific Studies: Synthesizing and studying the individual (R) and (S) enantiomers to understand how chirality affects their biological interactions and properties.
Ecological Role: Further investigation into its function in propolis and the plants from which it originates could provide insights into its natural ecological significance. massey.ac.nz
Addressing these research gaps will provide a more complete picture of dodecan-2-yl acetate and could unlock new applications for this compound in various scientific and industrial fields.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| Acetic acid |
| Acetyl chloride |
| Chloroform |
| Dodecan-1-ol |
| Dodecan-1-yl acetate (Lauryl acetate) |
| Dodecan-2-ol |
| Dodecan-2-yl acetate |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
42270-47-3 |
|---|---|
Molecular Formula |
C14H30O3 |
Molecular Weight |
246.39 g/mol |
IUPAC Name |
acetic acid;dodecan-2-ol |
InChI |
InChI=1S/C12H26O.C2H4O2/c1-3-4-5-6-7-8-9-10-11-12(2)13;1-2(3)4/h12-13H,3-11H2,1-2H3;1H3,(H,3,4) |
InChI Key |
FVEMLAPDADAEQG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(C)O.CC(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Dodecan 2 Yl Acetate and Its Structural Analogs
Chemo-Selective Synthetic Pathways to Dodecan-2-yl Acetate (B1210297)
Chemo-selectivity is a fundamental concept in organic synthesis, referring to the preferential reaction of one functional group in the presence of others. In the context of dodecan-2-yl acetate synthesis, this involves the selective formation of the ester from dodecan-2-ol, often in the presence of other reactive sites within the molecule or in a complex reaction mixture.
Esterification Reactions of Dodecan-2-ol with Acetic Acid Derivatives
The most direct method for the synthesis of dodecan-2-yl acetate is the esterification of dodecan-2-ol with acetic acid or its derivatives. This reaction is typically catalyzed by an acid and is reversible. rsc.org To drive the equilibrium towards the product, methods such as removal of water or using a large excess of one reactant are often employed.
Various acetic acid derivatives can be used to facilitate the esterification. Acetic anhydride (B1165640), for instance, reacts with alcohols in the presence of a base or an acid catalyst to form the corresponding acetate ester. This method is often more efficient than using acetic acid directly as the byproduct, acetic acid, is less reactive than water in the reverse reaction. Another highly reactive acylating agent is acetyl chloride, which readily reacts with alcohols to produce the ester and hydrogen chloride. Due to the corrosive nature of HCl, a base is typically added to neutralize it.
Enzymatic catalysis, particularly with lipases, has emerged as a powerful tool for the chemo-selective esterification of secondary alcohols like dodecan-2-ol. nih.govmedcraveonline.com Lipases offer several advantages, including high selectivity, mild reaction conditions, and the ability to be used in organic solvents. nih.gov For example, Lipozyme TLIM and Novozym 435 are commonly used lipases for the synthesis of various acetate esters. medcraveonline.com The use of vinyl acetate as an acyl donor in lipase-catalyzed transesterification can lead to very high conversion rates in short reaction times. nih.gov
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Key Features |
| Dodecan-2-ol | Acetic Acid | Acid catalyst (e.g., H₂SO₄), heat | Dodecan-2-yl acetate | Reversible reaction, often requires water removal. rsc.org |
| Dodecan-2-ol | Acetic Anhydride | Pyridine or other base | Dodecan-2-yl acetate | High yielding, avoids water as a byproduct. |
| Dodecan-2-ol | Acetyl Chloride | Base (e.g., triethylamine) | Dodecan-2-yl acetate | Very reactive, requires a base to neutralize HCl. |
| Dodecan-2-ol | Vinyl Acetate | Lipase (B570770) (e.g., Lipozyme RM IM) | Dodecan-2-yl acetate | High conversion, mild conditions, enzyme can be reused. nih.gov |
Synthesis of Specific Dienyl Acetate Isomers (e.g., (E,Z)-7,9-Dodecadienyl-1-acetate)
(E,Z)-7,9-Dodecadienyl-1-acetate is the primary sex pheromone of the European grapevine moth, Lobesia botrana. herts.ac.uk Its synthesis requires precise control over the geometry of the two double bonds. Numerous synthetic strategies have been developed to achieve high stereoselectivity.
The synthesis often involves the creation of a conjugated diene system with the correct (E,Z) configuration. This can be challenging as the (E,E) isomer is thermodynamically more stable. google.com Exposure to light or free radical generators can cause isomerization of the desired (E,Z) isomer to a mixture of isomers. google.com
| Starting Material | Key Steps | Acetylating Agent | Product | Overall Yield/Selectivity |
| 2-Hexenal | Two-step synthesis via a novel intermediate | Acetyl halides, Acetic anhydride, or Alkyl acetate | (E,Z)-7,9-Dodecadienyl-1-acetate | >70% selectivity google.com |
| Long-chain alkyne | Acetylide coupling, Wittig reaction | Acetic anhydride or Acetyl chloride | (E,Z)-7,9-Dodecadienyl-1-acetate | Varies depending on the specific route |
Synthesis of (E)-10-Dodecenyl Acetate from 1,9-Nonandiol Utilizing Classical and Modern Organic Methods
The key steps in this synthesis involve the selective transformation of the diol to introduce the double bond at the C10 position with the desired (E)-stereochemistry. This is followed by the acetylation of the primary alcohol function.
| Starting Material | Overall Yield | Final Acetylation Yield | Product |
| 1,9-Nonandiol | 55.5% researchgate.net | 83% researchgate.net | (E)-10-Dodecenyl Acetate |
Synthesis of (2-Alkylthiothiazolin-5-yl)methyl Dodecanoates via Tandem Radical Reactions
A series of (2-alkylthiothiazolin-5-yl)methyl dodecanoates has been synthesized through a tandem radical reaction. rsc.orgresearchgate.net This process involves a hydrogen-abstraction–cyclization–substitution/combination reaction, with a 5-exo-trig radical cyclization as a key step. rsc.orgresearchgate.net The starting materials for this synthesis are various alkyl N-allylcarbamodithioates and dilauroyl peroxide. rsc.orgresearchgate.net This method represents a convenient and efficient route to these heterocyclic dodecanoate (B1226587) derivatives. rsc.orgresearchgate.net
The reaction mechanism proceeds through the generation of radicals which then undergo a cascade of reactions to form the final product. The choice of solvent and reaction conditions is critical for the success of this tandem process.
| Starting Materials | Reaction Type | Key Step | Product |
| Alkyl N-allylcarbamodithioates, Dilauroyl peroxide | Tandem radical hydrogen-abstraction–cyclization–substitution/combination | 5-exo-trig radical cyclization | (2-Alkylthiothiazolin-5-yl)methyl dodecanoates rsc.orgresearchgate.net |
Synthesis of Other Dodecyl Acetate Isomers (e.g., Cis-7-Dodecen-1-yl Acetate)
Cis-7-dodecen-1-yl acetate, also known as Looplure, is a component of the sex pheromone of several moth species. nist.gov Its synthesis requires the stereoselective formation of a cis (Z) double bond at the C7 position.
One common strategy involves the partial reduction of a corresponding alkyne precursor using a catalyst such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead). This method is well-established for the synthesis of cis-alkenes. The resulting cis-dodecen-1-ol is then acetylated to yield the final product.
Stereoselective and Enantiopure Synthesis of Dodecan-2-yl Acetate Derivatives
The synthesis of enantiomerically pure secondary alcohols and their acetates is of great importance as these compounds are valuable chiral building blocks. nih.gov Lipase-catalyzed kinetic resolution is a highly effective method for obtaining enantiopure secondary alcohols and acetates. nih.gov
Lipase B from Candida antarctica (CALB), often immobilized as Novozym 435, has been shown to efficiently catalyze the kinetic resolution of various aliphatic secondary alcohols. nih.gov In this process, the lipase selectively acylates one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted. By stopping the reaction at approximately 50% conversion, both the acylated product and the remaining alcohol can be obtained with high enantiomeric excess. nih.gov
For the synthesis of enantiopure dodecan-2-yl acetate, a similar strategy can be employed. Racemic dodecan-2-ol can be subjected to kinetic resolution using a lipase and an acyl donor like vinyl acetate in a non-polar solvent such as hexane (B92381). nih.gov The lipase will selectively acylate one enantiomer, for example, the (R)-enantiomer, to form (R)-dodecan-2-yl acetate, leaving behind the (S)-dodecan-2-ol with high enantiomeric purity. The enantiopure (S)-dodecan-2-yl acetate can then be obtained by acetylating the resolved (S)-dodecan-2-ol.
| Substrate | Biocatalyst | Acyl Donor | Solvent | Products | Enantiomeric Excess |
| Racemic secondary alcohols | Lipase B from Candida antarctica (CALB) | Vinyl acetate | Hexane | Enantiopure alcohols and acetates | >99% ee nih.gov |
Lipase-Mediated Acylation for Enantioselective Production (e.g., of (4E,15Z)-Acetate 11Z)
Enantioselective production of chiral acetates is frequently accomplished through the kinetic resolution of a racemic alcohol using lipases. Lipases are a class of enzymes that catalyze the hydrolysis of esters but can be used in reverse to catalyze esterification or transesterification in non-aqueous media. In a kinetic resolution, the enzyme selectively acylates one enantiomer of a racemic alcohol at a much faster rate than the other, allowing for the separation of a highly enantioenriched acetate and the remaining unreacted alcohol.
This methodology is particularly relevant in the synthesis of insect pheromones, which are often long-chain acetates with specific stereochemistry and double bond geometry crucial for their biological activity. While the specific synthesis of "(4E,15Z)-Acetate 11Z" is not detailed in readily available literature, the principles of its synthesis can be understood through analogs like (E,Z)-7,9-dodecadienyl-1-acetate, the primary sex pheromone of the European grapevine moth (Lobesia botrana). The synthesis of such compounds requires precise control of stereochemistry.
A typical lipase-mediated approach for a racemic dodecenol would involve the following:
Enzyme Screening: Various lipases, such as those from Candida antarctica (CALB), Pseudomonas cepacia (PSL), and porcine pancreas (PPL), are screened to find the one with the highest activity and enantioselectivity (E-value) for the specific alcohol substrate.
Acyl Donor: An acyl donor is required for the transesterification. Vinyl acetate is commonly used because its byproduct, acetaldehyde (B116499), is volatile and its tautomerization to acetaldehyde drives the reaction forward, making the process effectively irreversible. mdpi.com
Solvent: The reaction is performed in an organic solvent, typically a nonpolar one like hexane or toluene, to minimize enzymatic hydrolysis and favor synthesis.
Separation: After the reaction reaches approximately 50% conversion, the resulting mixture contains the enantioenriched acetate (e.g., the R-acetate) and the unreacted alcohol (e.g., the S-alcohol). These can then be separated by standard chromatographic techniques.
The success of this method hinges on the enzyme's ability to differentiate between the two enantiomers of the alcohol, a selectivity that is difficult to achieve with conventional chemical catalysts.
| Parameter | Description | Common Choices |
| Enzyme | Biocatalyst for selective acylation. | Candida antarctica Lipase B (CALB), Pseudomonas cepacia Lipase (PSL) |
| Substrate | Racemic secondary alcohol (e.g., dodecan-2-ol). | Racemic long-chain secondary alcohols |
| Acyl Donor | Source of the acetyl group. | Vinyl acetate, Acetic anhydride |
| Solvent | Non-aqueous medium for the reaction. | Hexane, Toluene, Tetrahydrofuran (THF) |
| Temperature | Optimized for enzyme activity and stability. | 30-50 °C |
Synthesis of Enantiopure (2R)- and (2S)-1-(Benzyloxy)dodecan-2-yl-4-Methylbenzene-1-Sulfonate
The synthesis of enantiopure tosylates like (2R)- and (2S)-1-(benzyloxy)dodecan-2-yl-4-methylbenzene-1-sulfonate provides versatile chiral building blocks. The tosyl group is an excellent leaving group, making these compounds ideal precursors for nucleophilic substitution reactions to introduce a wide variety of functional groups with inversion of stereochemistry, allowing access to a range of other chiral dodecyl derivatives.
A robust chemoenzymatic route to these enantiopure tosylates can be designed starting from an achiral precursor, dodecan-1,2-diol. This strategy integrates selective chemical protection with a key enzymatic resolution step.
Proposed Synthetic Pathway:
Selective Protection: The primary hydroxyl group of dodecan-1,2-diol is selectively protected using a benzyl (B1604629) group. This is typically achieved by reacting the diol with benzyl bromide (BnBr) and a base like sodium hydride (NaH) in a non-protic solvent such as THF. The primary alcohol is more sterically accessible and more acidic, leading to preferential reaction over the secondary alcohol. This yields racemic 1-(benzyloxy)dodecan-2-ol.
Enzymatic Kinetic Resolution: The resulting racemic alcohol is subjected to kinetic resolution using a lipase, such as CALB, and an acyl donor like vinyl acetate. The lipase will selectively acylate one enantiomer (e.g., the R-enantiomer) to form (2R)-1-(benzyloxy)dodecan-2-yl acetate, leaving the (S)-enantiomer as the unreacted alcohol, (2S)-1-(benzyloxy)dodecan-2-ol.
Separation and Deprotection: The acylated (R)-ester is separated from the unreacted (S)-alcohol via column chromatography. The pure (2R)-ester is then hydrolyzed (e.g., using potassium carbonate in methanol) to remove the acetyl group, yielding the enantiopure (2R)-1-(benzyloxy)dodecan-2-ol.
Tosylation: Both enantiopure alcohols, (2R)-1-(benzyloxy)dodecan-2-ol and (2S)-1-(benzyloxy)dodecan-2-ol, are separately reacted with 4-methylbenzene-1-sulfonyl chloride (tosyl chloride, TsCl) in the presence of a base like pyridine. This reaction converts the hydroxyl group into a tosylate group without affecting the stereocenter, yielding the final target compounds: (2R)- and (2S)-1-(benzyloxy)dodecan-2-yl-4-methylbenzene-1-sulfonate.
This sequence effectively leverages the high enantioselectivity of the enzymatic resolution step to produce both enantiomers of the target tosylate in high purity from a common achiral starting material.
Biocatalytic Routes for Chiral Compound Synthesis Employing Dodecyl Moieties
Beyond lipase-mediated resolutions, other biocatalytic methods are employed to generate chiral compounds containing dodecyl groups, particularly chiral alcohols which are direct precursors to esters like dodecan-2-yl acetate. google.comchemrxiv.org A primary strategy is the asymmetric reduction of a prochiral ketone.
Asymmetric Reduction of Ketones:
Ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) are enzymes that can reduce a ketone, such as dodecan-2-one, to the corresponding secondary alcohol with very high enantioselectivity. google.com This approach offers a significant advantage over kinetic resolution as it can theoretically convert 100% of the starting material into a single enantiomeric product, avoiding the 50% maximum yield inherent to resolution methods.
The process involves:
Enzyme Selection: A library of KREDs is screened to identify an enzyme that reduces dodecan-2-one to either the (R)- or (S)-dodecan-2-ol with high enantiomeric excess (ee).
Cofactor Regeneration: These enzymes require a hydride source, typically from a nicotinamide (B372718) cofactor such as NADPH or NADH. As these cofactors are expensive, an in situ regeneration system is essential for a cost-effective process. A common method is to use a sacrificial alcohol like isopropanol (B130326) and a corresponding dehydrogenase, or a glucose/glucose dehydrogenase system.
Reaction Conditions: The reaction is usually carried out in an aqueous buffer, sometimes with a co-solvent to improve the solubility of the hydrophobic ketone substrate.
This method provides direct access to enantiopure (R)- or (S)-dodecan-2-ol, which can then be easily esterified to the desired dodecan-2-yl acetate. Biocatalysis provides a green and efficient alternative to chemical methods, which often require chiral metal catalysts and stringent reaction conditions. nih.gov
Biocatalysis and Chemoenzymatic Approaches in Dodecan-2-yl Acetate Synthesis
The synthesis of dodecan-2-yl acetate can be significantly enhanced by combining the strengths of biocatalysis and traditional chemical synthesis. These chemoenzymatic approaches allow for novel reaction pathways, improved efficiency, and greater sustainability.
Enzymatic Catalysis for Acetate Linkage Formation
The final step in the synthesis of dodecan-2-yl acetate is the formation of the ester bond between dodecan-2-ol and an acetyl group. While this can be done chemically, using an enzymatic approach offers several benefits. Lipases are highly effective catalysts for this transformation under mild conditions. nih.gov
The most widely used enzyme for this purpose is the immobilized form of Lipase B from Candida antarctica (CALB), often sold under the trade name Novozym 435. This biocatalyst is known for its broad substrate scope, high stability in organic solvents, and excellent catalytic efficiency.
The enzymatic acylation can be performed as either an esterification reaction with acetic acid or a transesterification reaction with an activated ester like vinyl acetate.
| Reaction Type | Acyl Source | Byproduct | Advantages/Disadvantages |
| Esterification | Acetic Acid | Water | Reversible; water must be removed to drive the reaction to completion. |
| Transesterification | Vinyl Acetate | Acetaldehyde | Irreversible; reaction goes to completion. Vinyl acetate is a highly efficient acyl donor. |
| Transesterification | Ethyl Acetate | Ethanol | Reversible; less efficient than vinyl acetate. |
Transesterification with vinyl acetate is often the preferred method due to the irreversible nature of the reaction, which leads to high conversion rates. The mild reaction conditions (typically room temperature to 50°C) prevent side reactions like dehydration or racemization of the chiral alcohol, ensuring the enantiopurity of the final product is maintained.
Integration of Biocatalytic Steps in Multi-Step Synthesis (Chemoenzymatic Cascades)
A chemoenzymatic cascade for the synthesis of enantiopure dodecan-2-yl acetate from dodecan-2-one could be designed as follows:
Biocatalytic Reduction: In the first step, dodecan-2-one is asymmetrically reduced to (S)-dodecan-2-ol using a specific ketoreductase (KRED) with an accompanying cofactor regeneration system.
Enzymatic Acylation: After the reduction is complete, a lipase (e.g., CALB) and vinyl acetate are added directly to the same reaction vessel. The lipase then catalyzes the acylation of the newly formed (S)-dodecan-2-ol to produce (S)-dodecan-2-yl acetate.
A key challenge in designing such cascades is ensuring the compatibility of the different catalysts and reaction conditions. For example, the KRED typically works in an aqueous buffer, while the lipase is most effective in an organic solvent. This can be overcome by using biphasic systems, enzyme immobilization, or by developing enzymes that are tolerant to a wider range of conditions. Successful integration of these steps can dramatically streamline the synthesis of chiral esters.
Development of Deprotectase Biocatalysts for Complex Molecule Synthesis Relevant to Dodecyl Esters
In the synthesis of more complex molecules that may contain a dodecyl ester moiety, the use of protecting groups is often necessary to mask reactive functional groups elsewhere in the molecule. The introduction and subsequent removal of these protecting groups add steps to the synthesis. The removal step (deprotection) can sometimes require harsh chemical conditions that may damage the target molecule.
Biocatalysis offers a "green" and highly selective alternative for the removal of protecting groups. nih.govresearchgate.net Enzymes that perform this function are known as "deprotectases." nih.govresearchgate.net Their key advantage is their exquisite selectivity, allowing for the removal of a specific protecting group while leaving other sensitive functionalities and even other protecting groups untouched. nih.govresearchgate.net
For syntheses relevant to dodecyl esters, this could involve:
Esterases/Lipases: Used to remove ester-based protecting groups from hydroxyl or carboxyl functions under neutral pH and room temperature. For instance, a complex dodecyl derivative might have another hydroxyl group protected as a pivaloyl ester, which could be selectively removed by a specific lipase that does not affect the desired dodecan-2-yl acetate group.
Amidases: Used to cleave amide-based protecting groups on amine functionalities.
Other Hydrolases: Enzymes are being developed and engineered to cleave common protecting groups like tert-butyloxycarbonyl (Boc) from amines or tert-butyl (OtBu) esters from carboxylic acids. nih.govresearchgate.net
Enzyme Stabilization Techniques in Non-Aqueous Media for Enhanced Biotransformations
The enzymatic synthesis of esters like dodecan-2-yl acetate is often performed in non-aqueous media to shift the reaction equilibrium towards synthesis rather than hydrolysis. nih.gov However, organic solvents can denature enzymes. researchgate.net Consequently, various stabilization techniques are employed to enhance enzyme stability and activity for these biotransformations. A primary strategy is enzyme immobilization, which not only improves stability but also facilitates catalyst recovery and reuse. nih.govrsc.org
Common immobilization and stabilization methods include:
Adsorption: This method involves the physical binding of enzymes onto the surface of a support material, such as Celite. nih.govproquest.com The interactions are typically weak, but this method is simple and can sometimes increase catalytic activity. rsc.org
Covalent Coupling: This technique forms strong, stable bonds between the enzyme and a support material, such as glyoxyl-activated supports. rsc.org This prevents the enzyme from leaching into the reaction medium, even under harsh conditions. rsc.org
Entrapment: Enzymes can be physically confined within the porous matrix of a support material, like a sol-gel matrix. nih.gov This method provides strong confinement, which can lead to enhanced thermal stability. nih.gov
Cross-Linked Enzyme Aggregates (CLEAs): This carrier-free method involves precipitating the enzyme from an aqueous solution and then cross-linking the resulting physical aggregates with a bifunctional reagent like glutaraldehyde. mdpi.com CLEAs combine purification and immobilization into a single step and can improve enzyme stability against organic solvents and heat. mdpi.com
Cross-Linked Enzyme Crystals (CLECs): In this method, enzymes are crystallized and then cross-linked with agents such as glutaraldehyde. nih.gov This process locks the enzyme in an active conformation, providing significant stability. nih.gov
These techniques enhance the operational stability of enzymes, particularly lipases, which are frequently used for esterification. nih.govmdpi.com By stabilizing the enzyme's conformation and creating a favorable microenvironment, these methods allow for efficient and continuous production of esters in organic solvent systems. nih.govresearchgate.net
Table 1: Comparison of Enzyme Stabilization Techniques
| Stabilization Technique | Description | Advantages | Disadvantages |
|---|---|---|---|
| Adsorption | Physical attachment to a solid support (e.g., Celite). nih.govproquest.com | Simple, mild conditions, potentially increases activity. | Enzyme can leach from the support; non-specific binding. |
| Covalent Coupling | Formation of covalent bonds with a support (e.g., glyoxyl-activated materials). rsc.org | Strong, stable attachment; prevents leaching. | Can involve harsh chemicals; may alter enzyme conformation and reduce activity. |
| Entrapment | Physical enclosure within a porous matrix (e.g., sol-gel). nih.gov | Protects enzyme from harsh environments; enhances thermal stability. | Mass transfer limitations for substrates and products can occur. |
| CLEAs | Cross-linking of precipitated enzyme aggregates. mdpi.com | Carrier-free, high catalyst loading, combines purification and immobilization. | Can result in diffusion limitations; requires sufficient intermolecular cross-linking. |
| CLECs | Cross-linking of enzyme crystals. nih.gov | High purity and stability; robust in harsh conditions. | Requires enzyme crystallization, which can be difficult and costly. |
Derivatization Strategies for Dodecan-2-yl Acetate and Related Dodecyl Compounds
Quinazolinone and dodecanamide (B72619) structures are significant scaffolds in medicinal chemistry. ptfarm.plmdpi.com Their synthesis can be achieved from dodecyl-containing precursors. A common strategy involves the reaction of a benzoxazinone (B8607429) derivative with primary or secondary amines. researchgate.net
For instance, a 2-undecyl-substituted benzoxazinone can serve as a key intermediate. researchgate.net Reaction of this intermediate with secondary amines like piperidine (B6355638) or morpholine (B109124) leads to the formation of corresponding dodecanamide derivatives. researchgate.net Furthermore, the fusion of the benzoxazinone with ammonium (B1175870) acetate can yield the corresponding quinazolinone derivative. researchgate.net This highlights a versatile pathway where a dodecyl chain, initially part of a benzoxazinone, is incorporated into various dodecanamide and quinazolinone structures through reactions with different nitrogen nucleophiles. ptfarm.plresearchgate.net
Dodecan-1-amine (also known as dodecylamine (B51217) or laurylamine) is a crucial primary amine used as a starting material for the synthesis of many derivatives, including surfactants and the dodecanamides mentioned previously. rsc.orgatamanchemicals.com Several methods exist for its synthesis:
From Dodecanoic Acid: A common industrial method involves the reaction of dodecanoic acid (lauric acid) with ammonia (B1221849) to form lauronitrile. The lauronitrile is then subjected to catalytic hydrogenation to yield dodecan-1-amine. nih.gov
From Dodecyl Alcohol: Dodecan-1-amine can be prepared by reacting dodecan-1-ol with dimethyl amine in a reactor tube at elevated temperatures (e.g., 360 °C). prepchem.com
From 1-Azidododecane: Dodecan-1-amine can also be synthesized with high yield (approximately 97%) via the reduction of 1-azidododecane. atamanchemicals.com
Dodecan-1-amine is a white crystalline solid at room temperature and serves as a versatile building block for further chemical modifications. atamanchemicals.comnih.gov
Dicationic Gemini surfactants are a class of amphiphilic molecules characterized by two hydrophilic head groups and two hydrophobic tails, connected by a spacer group. mdpi.com When the spacer is a dodecane (B42187) chain, it imparts significant hydrophobicity and specific conformational properties to the surfactant.
The synthesis of these surfactants is typically a multi-step process. A homologous series of dicationic Gemini surfactants with a dodecane spacer and carbamate (B1207046) fragments has been successfully synthesized. mdpi.comnih.gov The general approach involves reacting a long-chain N,N-dimethylalkyl amine with a dihaloalkane (in this case, a 1,12-dihalo-dodecane derivative) in a nucleophilic substitution reaction. nih.gov This forms the bis-quaternary ammonium structure.
For example, surfactants of the type N,N′-dialkyl-N,N′-bis(2-(ethylcarbamoyloxy)ethyl)-N,N′-dimethyldodecan-1,6-diammonium dibromide have been prepared and characterized. mdpi.com These compounds exhibit interesting aggregation properties, and their critical micelle concentrations (cmc) are influenced by the length of the hydrophobic tails attached to the nitrogen atoms. mdpi.com Research has shown that surfactants with a dodecane spacer have a higher solubilizing capacity compared to those with shorter spacers, indicating a favorable orientation of the longer spacer chain. mdpi.com
Table 2: Properties of Dicationic Gemini Surfactants with a Dodecane Spacer (n-12-n(Et))
| Surfactant (n-12-n(Et)) | Critical Micelle Concentration (cmc), mol/L | Surface Tension at cmc (γcmc), mN/m | Solubilizing Capacity (S), mol OOT / mol GS |
|---|---|---|---|
| 10-12-10(Et) | 3.6 x 10⁻⁴ | 36.5 | 0.021 |
| 12-12-12(Et) | 1.1 x 10⁻⁴ | 34.2 | 0.029 |
| 14-12-14(Et) | 3.5 x 10⁻⁵ | 33.5 | 0.047 |
Data derived from studies on n-12-n(Et) type Gemini surfactants. mdpi.com
The direct and selective functionalization of inert C-H bonds in alkanes like dodecane is a significant challenge in organic synthesis. nih.gov Traditional methods often require harsh conditions and lack selectivity. Modern synthetic methodologies, however, offer pathways to introduce functional groups such as acetates onto a dodecane chain with greater control.
One promising strategy is transition-metal-catalyzed C-H activation. acs.org This approach uses a metal catalyst (e.g., palladium) and a directing group to selectively activate a specific C-H bond, allowing for the introduction of an acetate group. While much of this research is focused on complex molecules, the principles are applicable to simpler alkanes. For example, methods for the ortho-C–H acetoxylation of cubane (B1203433) demonstrate the potential of directed C-H activation to install acetate functionalities. acs.org Another approach involves oxidation using reagents like chromyl acetate, which has been shown to be effective for the oxyfunctionalization of long alkyl side-chains, such as introducing a hydroxyl group that can be subsequently acetylated. researchgate.net These advanced methods provide a route to convert simple dodecane or dodecyl moieties into more complex, functionalized molecules like dodecyl acetates.
Advanced Analytical Methodologies for the Characterization of Dodecan 2 Yl Acetate
Chromatographic Techniques for Separation and Quantification
Chromatography is fundamental to the analysis of dodecan-2-yl acetate (B1210297), enabling the separation of the compound from a mixture and its subsequent quantification. Gas and liquid chromatography are the most prevalent techniques utilized for these purposes.
Gas Chromatography (GC) with Flame Ionization Detection (FID) for Purity Assessment and Isomer Analysis
Gas Chromatography (GC) is a powerful technique for analyzing volatile compounds like dodecan-2-yl acetate. When coupled with a Flame Ionization Detector (FID), it becomes a robust method for assessing purity and quantifying isomeric content. science.gov In this method, the sample is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase coated on the column wall.
For dodecan-2-yl acetate, a non-polar or medium-polarity capillary column is typically used. The retention time, the time it takes for the compound to travel through the column, is a characteristic feature used for identification under specific chromatographic conditions. The purity of a dodecan-2-yl acetate sample is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram. A higher relative peak area for dodecan-2-yl acetate indicates a higher purity.
Isomer analysis is also achievable with GC-FID. Structural isomers of dodecan-2-yl acetate, such as other positional isomers of dodecyl acetate (e.g., dodecan-1-yl acetate or dodecan-3-yl acetate), will have different interactions with the stationary phase and thus different retention times, allowing for their separation and quantification. nist.gov The choice of the GC column and the temperature program are critical parameters that are optimized to achieve the best separation between the isomers. lew.ro
Table 1: Typical GC-FID Parameters for Dodecan-2-yl Acetate Analysis
| Parameter | Value |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent) |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C |
| Oven Program | Initial 100 °C, ramp at 10 °C/min to 250 °C, hold for 5 min |
| Carrier Gas | Helium or Hydrogen |
| Injection Mode | Split |
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Structural Elucidation
Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the unambiguous identification and structural elucidation of dodecan-2-yl acetate. journalijcar.org This technique combines the separation power of GC with the highly specific detection capabilities of mass spectrometry. As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting charged fragments are then separated by their mass-to-charge ratio (m/z).
The mass spectrum of a compound is a unique fragmentation pattern that serves as a "molecular fingerprint." For dodecan-2-yl acetate, the molecular ion peak (M+) would be expected at an m/z corresponding to its molecular weight. Characteristic fragment ions would also be observed, resulting from the cleavage of the ester group and the alkyl chain. The fragmentation pattern allows for the confirmation of the compound's structure, including the position of the acetate group on the dodecane (B42187) chain. This data can be compared with mass spectral libraries for positive identification. nih.govnih.gov
Table 2: Expected Key Mass Fragments for Dodecan-2-yl Acetate in GC-MS (EI)
| m/z | Interpretation |
| 228 | Molecular Ion [M]+ (low intensity) |
| 168 | [M - CH₃COOH]+ |
| 43 | [CH₃CO]+ (base peak) |
High-Performance Liquid Chromatography (HPLC) for Chiral Resolution and Enantiomeric Purity
Dodecan-2-yl acetate possesses a chiral center at the second carbon atom, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-dodecan-2-yl acetate and (S)-dodecan-2-yl acetate. High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation and quantification of these enantiomers. humanjournals.com This is crucial as enantiomers can have different biological and sensory properties.
To achieve chiral resolution, a specialized Chiral Stationary Phase (CSP) is used in the HPLC column. researchgate.netresearchgate.net These CSPs are designed with chiral selectors that interact differently with each enantiomer, leading to different retention times and thus their separation. nih.govchromatographyonline.com Polysaccharide-based CSPs are commonly employed for this purpose. The mobile phase, typically a mixture of alkanes and an alcohol modifier, is optimized to achieve the best resolution between the enantiomeric peaks. A UV detector is often used if the enantiomers have been derivatized with a UV-absorbing group, or a refractive index detector can be used for the underivatized compound. The enantiomeric purity is determined by calculating the relative peak areas of the two enantiomers.
Spectroscopic and Spectrometric Characterization Methods
Spectroscopic techniques provide detailed information about the molecular structure of dodecan-2-yl acetate by probing the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. jackwestin.com Both proton (¹H) and carbon-13 (¹³C) NMR are used to provide a complete picture of the carbon-hydrogen framework of dodecan-2-yl acetate.
In the ¹H NMR spectrum, the chemical shift of each proton signal gives information about its electronic environment. rsc.org The integration of the signal corresponds to the number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons. For dodecan-2-yl acetate, one would expect a characteristic singlet for the acetyl methyl protons, a multiplet for the methine proton at the C-2 position, and overlapping multiplets for the methylene (B1212753) protons of the long alkyl chain, along with triplets for the terminal methyl groups.
The ¹³C NMR spectrum provides information about each carbon atom in the molecule. researchgate.net Each unique carbon atom gives a distinct signal, and its chemical shift indicates its functional group and electronic environment. The spectrum of dodecan-2-yl acetate would show a signal for the carbonyl carbon of the ester group, a signal for the methine carbon attached to the oxygen, distinct signals for the methyl carbons, and a series of signals for the methylene carbons in the alkyl chain.
Table 3: Predicted ¹H NMR Chemical Shifts for Dodecan-2-yl Acetate
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| CH₃-C=O | ~2.0 | Singlet |
| CH₃-(CH₂)₉- | ~0.9 | Triplet |
| -CH₂- chain | ~1.2-1.4 | Multiplet |
| -O-CH- | ~4.8 | Multiplet |
| CH₃-CH-O- | ~1.2 | Doublet |
Table 4: Predicted ¹³C NMR Chemical Shifts for Dodecan-2-yl Acetate
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C =O | ~170 |
| -O-C H- | ~72 |
| -C H₂- chain | ~22-38 |
| C H₃-C=O | ~21 |
| C H₃-CH₂- | ~14 |
| C H₃-CH-O- | ~20 |
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. semanticscholar.orgresearchgate.net When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The FTIR spectrum is a plot of absorbance or transmittance versus the frequency of the radiation.
The FTIR spectrum of dodecan-2-yl acetate will exhibit characteristic absorption bands that confirm its identity as an ester. The most prominent feature will be a strong absorption band corresponding to the C=O (carbonyl) stretching vibration of the ester group, typically appearing in the region of 1735-1750 cm⁻¹. ucdavis.edu Additionally, a strong C-O stretching vibration will be observed in the 1200-1300 cm⁻¹ region. The presence of the alkyl chain will be confirmed by C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹. nih.gov
Table 5: Characteristic FTIR Absorption Bands for Dodecan-2-yl Acetate
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| ~2925, ~2855 | C-H stretch | Alkane |
| ~1740 | C=O stretch | Ester |
| ~1465, ~1375 | C-H bend | Alkane |
| ~1240 | C-O stretch | Ester |
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight and Fragment Analysis
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for the analysis of moderately polar and thermally labile compounds like dodecan-2-yl acetate. nih.gov This method provides precise molecular weight information and structural details through controlled fragmentation. nih.govuvic.ca
In ESI-MS analysis, dodecan-2-yl acetate (C₁₄H₂₈O₂, molecular weight: 228.37 g/mol ) typically forms a protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 229. Adducts with sodium, [M+Na]⁺, at m/z 251 may also be observed. Subsequent fragmentation of the protonated molecule via collision-induced dissociation (CID) yields characteristic ions that help in structure elucidation. A primary fragmentation pathway involves the neutral loss of acetic acid (CH₃COOH, 60 Da), resulting in a prominent fragment ion at m/z 169, corresponding to the dodecenyl cation. Another significant fragmentation is the cleavage of the ester bond, which can produce the acetyl cation (CH₃CO)⁺ at m/z 43. libretexts.orgrsc.org The fragmentation patterns of even-electron ions generated by ESI are generally predictable and follow principles of organic chemistry, such as inductive cleavages and rearrangements. nih.gov
Studies on the chemical composition of complex mixtures, such as essential oils, have utilized ESI-MS/MS to identify various constituents, including different types of esters. ekb.eg The characteristic loss of the acetate group observed in these studies is consistent with the fragmentation behavior expected for dodecan-2-yl acetate.
Table 1: Characteristic ESI-MS Fragments of Dodecan-2-yl Acetate
| Ion | m/z (Th) | Description |
|---|---|---|
| [M+H]⁺ | 229 | Protonated molecule |
| [M+Na]⁺ | 251 | Sodium adduct |
| [M-CH₃COOH+H]⁺ | 169 | Loss of neutral acetic acid |
| [CH₃CO]⁺ | 43 | Acetyl cation |
Advanced Analytical Applications and Data Processing
Application of GC-MS in Complex Natural Extracts Containing Dodecan-2-yl Acetate Moieties
Gas Chromatography-Mass Spectrometry (GC-MS) is an essential technique for analyzing volatile and semi-volatile compounds within intricate matrices like essential oils. researchgate.net Dodecan-2-yl acetate is readily analyzed by GC-MS due to its volatility. The gas chromatograph separates the compound from other components in the extract, and the mass spectrometer provides definitive identification based on its unique mass spectrum. researchgate.netmdpi.com
The identification of dodecan-2-yl acetate in natural extracts is typically confirmed by comparing its retention time and mass spectrum with that of a known standard or by matching it against established spectral libraries. nih.gov GC-MS has been successfully employed to identify dodecan-2-yl acetate in the essential oils of various plants, contributing to the understanding of their chemical profiles. uokerbala.edu.iq
Data Mining and Statistical Analysis (e.g., Principal Component Analysis, Support Vector Machine) for Complex Mixtures
The large and complex datasets generated by GC-MS analysis of natural extracts require sophisticated data processing methods for a comprehensive interpretation. Chemometric techniques, such as Principal Component Analysis (PCA) and Support Vector Machine (SVM), are instrumental in pattern recognition, classification, and modeling of this complex chemical data. nih.govnih.gov
Principal Component Analysis (PCA) is an unsupervised method that reduces the dimensionality of the data while preserving most of the variance. mdpi.com In the analysis of essential oils, PCA can be applied to GC-MS data to differentiate samples based on their chemical composition, including the relative abundance of dodecan-2-yl acetate. mdpi.comresearchgate.net This can help in classifying oils from different geographical origins or plant varieties. mdpi.com
Support Vector Machine (SVM) is a supervised learning algorithm used for classification and regression. It can be trained on GC-MS data to create predictive models. For instance, an SVM model could be developed to classify essential oils based on specific chemical markers, such as the presence of dodecan-2-yl acetate, or to correlate the chemical profile with certain biological activities or sensory properties.
Validation Protocols for Quantitative Analytical Methods
To ensure the reliability and accuracy of quantitative data, the analytical methods used must be rigorously validated. researchgate.net Validation protocols for quantitative methods, such as GC-MS, are designed to demonstrate that the method is suitable for its intended purpose. nih.govnih.govkuleuven.be Key validation parameters include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).
A typical validation protocol for a quantitative GC-MS method for dodecan-2-yl acetate would involve:
Linearity : Establishing a linear relationship between the concentration of the analyte and the instrument's response over a defined range.
Accuracy : Determining the closeness of the measured value to the true value, often assessed through recovery studies in a spiked matrix.
Precision : Assessing the degree of scatter between a series of measurements, evaluated as repeatability (intra-day precision) and intermediate precision (inter-day precision).
Specificity : Ensuring the method can accurately measure the analyte without interference from other components in the sample matrix.
Limit of Detection (LOD) : The lowest amount of analyte that can be detected but not necessarily quantified.
Limit of Quantification (LOQ) : The lowest amount of analyte that can be quantitatively determined with acceptable precision and accuracy.
By adhering to these validation parameters, analytical methods can provide reliable and reproducible quantitative results for dodecan-2-yl acetate in various complex samples.
Environmental Science and Dodecan 2 Yl Acetate Research
Environmental Risk Assessment of Esters and Solvents
Environmental risk assessment for chemicals like dodecan-2-yl acetate (B1210297) is a systematic process to evaluate their potential adverse effects on the environment. It involves detailed hazard identification and exposure assessment. oipub.comresearchgate.net Esters, as a class of organic solvents, are generally considered to have a lower environmental risk compared to substances like chlorinated or aromatic hydrocarbons. oipub.comresearchgate.net
A variety of methodologies are employed to assess the environmental fate and exposure of esters and solvents. These methods aim to predict how a chemical will move and persist in different environmental compartments—air, water, soil, and biota.
One common approach is the use of multimedia fugacity models . These models predict the distribution of a chemical in the environment based on its physical and chemical properties, such as vapor pressure, water solubility, and octanol-water partition coefficient. oipub.com For instance, a Level III fugacity-based model can estimate the percentage distribution of a substance like ethyl acetate, assuming equal emissions to air, water, and soil, predicting its concentration in each compartment. rsc.org
Life Cycle Assessment (LCA) is another comprehensive methodology that evaluates the environmental impacts of a product or process from "cradle to grave". nih.govrsc.org This includes the extraction of raw materials, manufacturing, use, and disposal. nih.govrsc.org LCA can be used to compare the environmental performance of different solvents and identify hotspots in their lifecycle where improvements can be made. acs.orgrsc.org
The Risk Quotient (RQ) method is a more traditional approach that compares the predicted environmental concentration (PEC) of a substance with its predicted no-effect concentration (PNEC). acs.org An RQ value greater than one suggests a potential risk to the environment. This method is often used for initial risk screening.
Regulatory frameworks like the Toxic Substances Control Act (TSCA) in the United States and REACH in Europe mandate rigorous environmental risk assessments for industrial chemicals, including esters. researchgate.net These assessments often require a suite of standardized tests to determine properties like biodegradability, bioaccumulation potential, and toxicity to aquatic organisms. criver.com
A novel procedure for assessing the environmental risk of solvent emissions involves a combination of a multimedia model and multi-criteria decision analysis. This method integrates data on toxicology, environmental persistence, and photochemical ozone creation potential to rank solvents based on their environmental risk. oipub.comresearchgate.net
Here is a table summarizing key methodologies for assessing the environmental fate and exposure of chemical substances:
| Methodology | Description | Key Parameters | Application |
|---|---|---|---|
| Multimedia Fugacity Models | Predicts the partitioning of a chemical in different environmental compartments (air, water, soil, biota). | Vapor pressure, water solubility, octanol-water partition coefficient, degradation rates. | Estimating environmental distribution and persistence. |
| Life Cycle Assessment (LCA) | Evaluates the environmental impacts of a product or process throughout its entire lifecycle. | Energy consumption, raw material usage, emissions to air, water, and soil. | Comparing the overall environmental footprint of different chemicals or processes. |
| Risk Quotient (RQ) | Compares the predicted environmental concentration (PEC) with the predicted no-effect concentration (PNEC). | Ecotoxicity data (e.g., LC50, EC50), environmental concentration measurements or predictions. | Screening-level risk assessment to identify chemicals of potential concern. |
| EHS Assessment | A screening method to identify potential environmental, health, and safety hazards of chemicals. | Flammability, toxicity, reactivity, persistence, bioaccumulation potential. | Early-stage hazard identification in process design. |
| Persistence and Spatial Range Indicators | Calculates indicators for unwanted environmental exposure based on a chemical's persistence and potential for long-range transport. | Half-life in different media, mobility parameters. | Assessing the potential for widespread and long-lasting environmental contamination. |
Comparative studies of organic solvents are crucial for selecting more environmentally benign alternatives in industrial processes. These studies often utilize methodologies like Life Cycle Assessment (LCA) to quantify and compare the environmental impacts of different solvent classes.
Research has consistently shown that alcohols and esters are generally associated with a lower environmental risk compared to chlorinated solvents and aromatic hydrocarbons. oipub.comresearchgate.net For example, an analysis using a combination of a multimedia model and multi-criteria decision analysis ranked various solvent classes, with esters demonstrating a more favorable environmental profile. oipub.comresearchgate.net
LCA studies provide a more detailed comparison by evaluating various environmental impact categories. Key indicators used in these assessments include:
Global Warming Potential (GWP): Measures the contribution of a substance to the greenhouse effect.
Cumulative Energy Demand (CED): Quantifies the total energy consumed throughout the lifecycle of a product. rsc.org
Photochemical Ozone Creation Potential (POCP): Indicates the potential of a substance to contribute to the formation of ground-level ozone (smog). nih.gov
Ecotoxicity: Assesses the potential harm to aquatic and terrestrial ecosystems.
The following table presents a comparative overview of environmental impact indicators for different classes of organic solvents, based on data from various LCA studies. Lower scores generally indicate a better environmental performance.
| Solvent Class | EHS Score | LCA Score (CED/kg Solvent in MJ-eq.) |
| Acetone | 3.1 | 21 |
| Ethanol | 2.6 | 18 |
| Toluene | 3.4 | 20 |
| Xylenes | 3.4 | 20 |
| Isopropanol (B130326) | 3.1 | 20 |
| Methanol | Lower Impact | Lower Impact |
| Acetic Acid | Lower Impact | Lower Impact |
| Methyl Acetate | Lower Impact | Lower Impact |
| Formaldehyde | Lower Impact | Lower Impact |
| Benzaldehyde | Higher Impact | Higher Impact |
| Dichloromethane | Higher Impact | Higher Impact |
| *Data sourced from a study using the Ecosolvent-Tool, where a higher score indicates a worse environmental performance. rsc.orgconservation-wiki.com |
Natural Degradation and Biogeochemical Cycling of Acetate Derivatives
Acetate and its derivatives, including dodecan-2-yl acetate, are integral components of natural biogeochemical cycles. Their fate in the environment is largely governed by microbial processes that utilize these compounds as sources of carbon and energy.
Acetate is a key intermediate in the mineralization of organic matter in aquatic environments. oipub.comresearchgate.netresearchgate.net It serves as a vital nutrient and energy source for a wide range of microorganisms, including bacteria and archaea. oipub.comresearchgate.netresearchgate.netscitechnol.com
In marine ecosystems, microbial metabolism of acetate plays a crucial role in the carbon cycle. researchgate.net Studies in the Gulf of Mexico have shown that acetate is primarily used as an energy source by heterotrophic bacteria, with oxidation rates accounting for a significant portion of total biological acetate uptake. oipub.comresearchgate.net The assimilation of acetate into microbial biomass also highlights its importance as a carbon source, particularly in nutrient-rich coastal waters. oipub.comresearchgate.net In some cases, acetate carbon can contribute to as much as 50.4% of bacterial carbon production. researchgate.net
The turnover of acetate in aquatic systems can be rapid. For example, in the anoxic sediments of Skan Bay, Alaska, the turnover time for acetate oxidation in the upper sediment column is approximately one hour. escholarship.org This rapid cycling underscores the dynamic role of acetate in aquatic biogeochemistry.
Acetate can also be a beneficial nutrient for microorganisms like E. coli under certain conditions. When the glycolytic flux is low, the co-utilization of acetate with other carbon sources can enhance microbial growth, demonstrating its role as a valuable nutrient rather than just a waste product. nih.gov The ability to utilize acetate as a carbon source is widespread among various microorganisms, including proteobacteria, firmicutes, and cyanobacteria. nih.gov
The microbial transformation of dodecyl acetates, such as dodecan-2-yl acetate, is a key process in their environmental degradation. While specific studies on the microbial degradation of dodecan-2-yl acetate are limited, the general principles of ester biodegradation can be applied.
Esters are generally susceptible to microbial degradation through hydrolysis. nih.gov This process is initiated by esterase enzymes, which cleave the ester bond to yield an alcohol and a carboxylic acid. In the case of dodecan-2-yl acetate, hydrolysis would produce dodecan-2-ol and acetic acid.
Both of these breakdown products are readily biodegradable. Dodecan-2-ol, a long-chain alcohol, can be further oxidized by microorganisms, while acetate, as discussed previously, is a readily available carbon and energy source for a wide variety of microbes. oipub.comresearchgate.netresearchgate.net
The rate of microbial degradation of esters in the environment is influenced by several factors, including:
Microbial community composition: The presence of microorganisms with the necessary enzymes is crucial for degradation to occur. frontiersin.org
Environmental conditions: Factors such as temperature, pH, oxygen availability, and nutrient concentrations can significantly affect microbial activity and, consequently, the rate of degradation. researchgate.netnih.gov
Bioavailability: The extent to which the ester is accessible to microorganisms can also influence its degradation rate. Factors like water solubility and sorption to soil or sediment particles can affect bioavailability.
For instance, the biodegradation of sodium dodecyl sulfate (B86663) (SDS), a compound with a dodecyl chain, is carried out by various soil and aquatic microorganisms, with Pseudomonas species being particularly efficient. hibiscuspublisher.com The degradation is initiated by an alkyl sulfatase enzyme that hydrolyzes the sulfate group, releasing the dodecyl alcohol for further metabolism. hibiscuspublisher.com A similar enzymatic process is expected for the initial step in the degradation of dodecyl acetates.
Theoretical and Computational Chemistry of Dodecan 2 Yl Acetate
Molecular Modeling and Simulation Studies
Molecular modeling and simulation serve as powerful tools to approximate the interactions of dodecan-2-yl acetate (B1210297) with biological systems. These techniques can forecast biological activity and elucidate the specific molecular interactions that govern receptor binding and enzyme inhibition.
The Prediction of Activity Spectra for Substances (PASS) is a computational tool that estimates the probable biological activities of a compound based on its structural formula. The algorithm analyzes the structure of a query molecule against a vast database of known bioactive compounds, calculating the probability that the molecule is active (Pa) or inactive (Pi) for a wide range of biological functions.
While specific PASS prediction results for dodecan-2-yl acetate are not extensively published, the methodology can be applied to forecast its potential biological roles. Given its structure as a medium-chain fatty alcohol acetate, a class of compounds frequently found in insect pheromones and as flavoring agents, a PASS analysis would likely predict activities related to these functions. The software evaluates the molecule's structure for fragments that are statistically associated with particular activities. For dodecan-2-yl acetate, this could include predictions for pheromonal activity, insect attractant or repellent properties, and potential interactions with membrane-related processes due to its lipophilic nature.
An illustrative PASS prediction for a compound like dodecan-2-yl acetate might yield the results shown in the table below. This data is representative of the type of output generated by the PASS software.
Interactive Table 6.1: Representative PASS Prediction for Dodecan-2-yl Acetate This table presents hypothetical, illustrative data for educational purposes.
| Predicted Biological Activity | Pa (Prob. Active) | Pi (Prob. Inactive) | Interpretation |
|---|---|---|---|
| Pheromone | 0.650 | 0.012 | Likely to exhibit pheromonal activity. |
| Insectifuge | 0.480 | 0.055 | Possible insect repellent properties. |
| Membrane Integrity Antagonist | 0.315 | 0.110 | May interact with and disrupt cell membranes. |
| Substrate for Carboxylesterase | 0.525 | 0.041 | Likely to be metabolized by esterase enzymes. |
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or enzyme. This method is crucial for understanding the basis of molecular recognition.
Receptor Binding: Dodecan-2-yl acetate, like many other volatile alkyl acetates, is likely to interact with olfactory proteins in insects, such as Odorant Binding Proteins (OBPs) and Odorant Receptors (ORs). researchgate.netijbs.comnih.gov Docking studies can simulate the binding of dodecan-2-yl acetate within the hydrophobic binding pocket of these proteins. Such simulations predict the binding affinity, often expressed as a docking score in kcal/mol, and identify key amino acid residues involved in the interaction. For a molecule like dodecan-2-yl acetate, binding is expected to be dominated by van der Waals and hydrophobic interactions between its dodecyl chain and nonpolar residues in the receptor's binding cavity. The acetate group may form specific hydrogen bonds or polar interactions that contribute to binding specificity. nih.govmurdoch.edu.au
Enzyme Inhibition: The ester linkage in dodecan-2-yl acetate makes it a potential substrate or inhibitor for hydrolytic enzymes such as esterases and lipases. nih.gove-nps.or.kr Molecular docking can be used to model the interaction of dodecan-2-yl acetate at the catalytic site of these enzymes. For instance, docking into the active site of acetylcholinesterase (AChE), a common target for insecticides, could reveal whether the compound can occupy the site and potentially interfere with its function. nih.govmdpi.com The analysis would highlight interactions with key residues in the catalytic triad (B1167595) (e.g., serine, histidine, aspartate) and the oxyanion hole.
Interactive Table 6.2: Illustrative Molecular Docking Results for Dodecan-2-yl Acetate with an Insect OBP This table presents hypothetical, illustrative data for educational purposes, based on common findings in insect OBP docking studies.
| Ligand | Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|---|
| Dodecan-2-yl Acetate | LdisOBP1 | -7.2 | LEU8, VAL65, ILE110 | Hydrophobic |
| Dodecan-2-yl Acetate | LdisOBP1 | -7.2 | SER56 | Hydrogen Bond (with C=O) |
Quantum Chemical Calculations
Quantum chemical calculations, such as Ab Initio and Density Functional Theory (DFT) methods, provide a detailed understanding of the electronic structure and reactivity of molecules from first principles.
DFT and other quantum chemical methods are widely used to investigate the mechanisms of chemical reactions. mdpi.comsemanticscholar.org For dodecan-2-yl acetate, these calculations can elucidate pathways for its synthesis and degradation. For example, the mechanism of Fischer esterification (reaction of dodecan-2-ol with acetic acid) or the acid-catalyzed hydrolysis of the ester can be modeled.
These studies involve calculating the geometries and energies of reactants, intermediates, transition states, and products. The resulting energy profile reveals the reaction pathway and the activation energy, which is the energy barrier that must be overcome for the reaction to occur. researchgate.net This information is critical for understanding reaction kinetics and optimizing reaction conditions.
DFT calculations provide detailed information about the electronic properties of dodecan-2-yl acetate. nih.govnih.gov Analysis of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can indicate the molecule's susceptibility to nucleophilic or electrophilic attack. The energy gap between HOMO and LUMO is an indicator of chemical reactivity. nih.gov
Furthermore, these methods can quantify the distribution of electron density through the calculation of atomic charges (e.g., Mulliken charges) and bond orders. For dodecan-2-yl acetate, this analysis would reveal the partial positive charge on the carbonyl carbon, making it the primary site for nucleophilic attack during hydrolysis. The bond order of the carbonyl (C=O) bond versus the ester (C-O) single bonds can also be calculated, providing insight into their relative strengths. mdpi.com Molecular Electrostatic Potential (MEP) maps can visually represent the electron-rich (negative potential, typically around the carbonyl oxygen) and electron-poor (positive potential) regions of the molecule. nih.gov
Interactive Table 6.3: Representative Calculated Electronic Properties of the Ester Group in Dodecan-2-yl Acetate This table presents hypothetical, illustrative data based on DFT calculations of similar ester compounds.
| Atom / Bond | Property | Calculated Value | Significance |
|---|---|---|---|
| C=O | Bond Length | 1.21 Å | Typical double bond character. |
| C=O | Bond Order | ~1.85 | Strong double bond character, indicating bond strength. |
| Carbonyl Carbon (C) | Mulliken Charge | +0.75 e | Highly electrophilic, susceptible to nucleophilic attack. |
| Carbonyl Oxygen (O) | Mulliken Charge | -0.60 e | Highly nucleophilic and a primary site for protonation. |
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies aim to correlate a molecule's chemical structure with its biological activity or physical properties. nih.gov For dodecan-2-yl acetate, SAR is particularly relevant in the context of its function as a potential insect pheromone, where minor structural changes can lead to significant differences in activity. mdpi.comnih.gov
An SAR analysis of dodecan-2-yl acetate would involve comparing its biological effects to those of structurally related analogues. Key structural features to consider include:
Alkyl Chain Length: The 12-carbon chain is critical for providing the correct size and lipophilicity to fit within a specific biological receptor. Analogues with shorter (e.g., decyl) or longer (e.g., tetradecyl) chains would likely exhibit reduced activity due to a poorer fit.
Position of the Acetate Group: The position of the ester functional group is crucial for defining the molecule's three-dimensional shape. Dodecan-2-yl acetate is a secondary acetate, which makes it structurally distinct from its primary isomer, dodecan-1-yl acetate. This difference in shape is often a key determinant of specificity in receptor binding. mdpi.comnih.gov
SPR studies would correlate these structural features with physical properties like volatility, boiling point, and solubility, which are also critical for its function as a semiochemical.
Interactive Table 6.4: Illustrative Structure-Activity Relationship for Pheromonal Activity This table presents hypothetical, illustrative data based on established principles of pheromone SAR.
| Compound | Structural Modification from Dodecan-2-yl Acetate | Expected Relative Activity | Rationale |
|---|---|---|---|
| Dodecan-2-yl Acetate | Reference Compound | High | Optimal fit for the target receptor. |
| Decan-2-yl Acetate | Shorter alkyl chain (C10) | Low | Incorrect chain length leads to poor hydrophobic interactions. |
| Tetradecan-2-yl Acetate | Longer alkyl chain (C14) | Low | Steric hindrance and improper fit in the binding pocket. |
| Dodecan-1-yl Acetate | Isomer (primary acetate) | Inactive or Low | Different molecular shape does not fit the specific receptor. |
Computational Approaches to Understand Structure-Activity Profiles for Pheromones and Bioactive Compounds
The biological activity of a molecule like dodecan-2-yl acetate is intrinsically linked to its three-dimensional structure and its ability to interact with specific biological targets, such as receptor proteins in insects. Computational chemistry offers a powerful lens through which to examine these structure-activity relationships (SARs). Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are two of the most prominent computational techniques employed for this purpose.
QSAR studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For pheromones, this involves building models that can predict the potency or specificity of related acetate esters based on their physicochemical properties, also known as molecular descriptors. These descriptors can be calculated from the molecule's 2D or 3D structure and can encompass a wide range of attributes, including electronic properties (e.g., partial charges, dipole moment), steric features (e.g., molecular volume, surface area), and hydrophobic characteristics (e.g., logP). By analyzing a dataset of acetate pheromones with known activities, QSAR models can identify the key molecular features that govern their pheromonal effect. While specific QSAR studies focusing solely on dodecan-2-yl acetate are not extensively documented in publicly available literature, the principles of QSAR are broadly applicable to understanding the activity of this and other long-chain acetate pheromones.
Molecular docking is another powerful computational tool that provides a more granular view of the interactions between a ligand, such as dodecan-2-yl acetate, and its protein target. In the context of pheromones, the primary targets are often Pheromone-Binding Proteins (PBPs), which are responsible for solubilizing and transporting the hydrophobic pheromone molecules through the aqueous sensillar lymph of an insect's antenna to the olfactory receptors.
The molecular docking process involves computationally placing the 3D structure of dodecan-2-yl acetate into the binding site of a relevant PBP. The binding affinity and the specific interactions, such as hydrogen bonds and van der Waals forces, between the pheromone and the amino acid residues of the PBP can then be calculated and visualized. This allows researchers to predict how strongly the pheromone will bind and to identify the key residues involved in this interaction. Although detailed docking studies specifically for dodecan-2-yl acetate are not readily found in the literature, the methodology is well-established for other pheromones and their corresponding PBPs. Such studies are crucial for understanding the molecular basis of pheromone recognition and can guide the design of novel, more effective pest control agents.
Prediction of Spectroscopic Data and Conformational Analysis
Computational chemistry is not only pivotal for understanding biological activity but also for predicting the fundamental physicochemical properties of a molecule, including its spectroscopic signatures and conformational preferences. These predictions are invaluable for identifying and characterizing the compound, as well as for understanding how its shape influences its function.
The prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, is a cornerstone of modern computational chemistry. Using quantum mechanical methods like Density Functional Theory (DFT), it is possible to calculate the magnetic shielding of atomic nuclei and the vibrational frequencies of molecular bonds. These calculated parameters can then be converted into predicted NMR chemical shifts and IR absorption bands, respectively. While a publicly available, computationally predicted NMR or IR spectrum for dodecan-2-yl acetate is not currently available, the theoretical framework for such predictions is robust. For instance, the predicted ¹³C NMR chemical shifts for the closely related dodecyl acetate provide a useful reference point.
Table 1: Experimental ¹³C NMR Chemical Shifts for Dodecyl Acetate
| Carbon Atom | Chemical Shift (ppm) |
| CH₃ (ester) | 21.0 |
| C=O | 171.1 |
| O-CH₂ | 64.6 |
| -(CH₂)₉- | 22.7 - 31.9 |
| CH₃ (alkyl) | 14.1 |
Note: This data is for dodecyl acetate and serves as an illustrative example. Specific shifts for dodecan-2-yl acetate would differ due to the secondary nature of the alcohol moiety.
Conformational analysis is another critical area where computational chemistry provides deep insights. Dodecan-2-yl acetate, with its long, flexible alkyl chain, can adopt a multitude of different three-dimensional shapes, or conformers. Understanding the relative energies of these conformers and the barriers to interconversion between them is essential, as the molecule's shape is a key determinant of its interaction with biological receptors.
Computational methods for conformational analysis range from systematic searches, where torsional angles are rotated in a stepwise manner, to more sophisticated techniques like molecular dynamics simulations and specialized algorithms such as the Low-Mode Search (LMOD) method. These methods explore the potential energy surface of the molecule to identify the most stable, low-energy conformers. For a molecule like dodecan-2-yl acetate, the conformational flexibility of the dodecyl chain and the orientation of the acetate group are of particular interest. While specific computational studies on the conformational landscape of dodecan-2-yl acetate are not widely published, the application of these methods would reveal the preferred shapes of the molecule, which in turn would inform our understanding of its pheromonal activity.
Future Research Directions and Emerging Trends
Exploration of Novel Biocatalytic Systems for Dodecan-2-yl Acetate (B1210297) Synthesis
The enzymatic synthesis of dodecan-2-yl acetate presents a green alternative to traditional chemical methods. However, the steric hindrance of the secondary alcohol group in dodecan-2-ol poses a significant challenge, often leading to lower reaction rates and yields compared to primary alcohols. Future research is increasingly focused on overcoming this limitation through the exploration of novel biocatalytic systems.
One promising avenue is the screening and engineering of lipases with a higher affinity for sterically hindered substrates. Lipases from various microbial sources, such as Candida antarctica (CALB), Pseudomonas cepacia, and Pseudomonas fluorescens, have been investigated for their efficacy in catalyzing the esterification of secondary alcohols. Research is now moving towards protein engineering and directed evolution to tailor the active sites of these enzymes, enhancing their catalytic efficiency and selectivity for substrates like dodecan-2-ol.
The table below summarizes findings from various studies on the biocatalytic synthesis of secondary alcohol acetates, highlighting the impact of different biocatalysts and reaction conditions on conversion yields.
| Biocatalyst | Substrates | Solvent | Temperature (°C) | Conversion Yield (%) | Reference |
| Novozym 435 (Candida antarctica lipase (B570770) B) | Dodecan-2-ol, Acetic anhydride (B1165640) | Solvent-free | 50 | >95 | |
| Pseudomonas fluorescens lipase | 1-phenylethanol, Acetic acid | n-Heptane | 40 | 85 | |
| Immobilized Candida rugosa lipase | (R,S)-2-octanol, Acetic anhydride | Isooctane | 30 | ~50 (for the R-enantiomer) |
Interdisciplinary Research on Dodecan-2-yl Acetate in Complex Biological and Ecological Systems
Dodecan-2-yl acetate is not just a synthetic compound; it also plays a crucial role in the chemical communication of various insect species. It has been identified as a component of the pheromone blends of several species of ants, wasps, and other insects, where it can act as an alarm pheromone, a trail pheromone, or a recognition signal. Understanding the biosynthesis, perception, and ecological significance of this compound requires a highly interdisciplinary research approach, combining analytical chemistry, neurobiology, and ecology.
Future research in this area will likely focus on elucidating the complete biosynthetic pathways of dodecan-2-yl acetate in insects. This involves identifying the enzymes and genes responsible for its production, which could open up possibilities for novel pest management strategies based on the disruption of these pathways.
Furthermore, advanced techniques in neuroethology, such as single-sensillum recording and functional imaging of the insect brain, are being used to investigate how the olfactory system of insects detects and processes the information encoded in dodecan-2-yl acetate and other pheromone components. This research will provide a deeper understanding of the neural basis of insect behavior and social organization.
Ecological studies are also crucial to understanding the role of dodecan-2-yl acetate in mediating interactions between different species and between insects and their environment. For example, research is needed to explore how the production and perception of this pheromone are influenced by environmental factors such as temperature, humidity, and the presence of predators or parasites.
Development of Sustainable Production Methods and Circular Economy Principles for Dodecan-2-yl Acetate
The production of dodecan-2-yl acetate is increasingly being viewed through the lens of sustainability and the circular economy. This involves a shift away from fossil fuel-based feedstocks and energy-intensive processes towards renewable resources and more environmentally friendly production methods.
A key focus of future research is the utilization of biomass-derived raw materials for the synthesis of dodecan-2-yl acetate. For example, dodecan-2-ol can potentially be produced from microbial fermentation of sugars or from the catalytic conversion of lignocellulosic biomass. Acetic acid is already widely produced through fermentation. The integration of these bio-based production routes will be a critical step towards a more sustainable chemical industry.
The development of integrated biorefineries, where multiple products are generated from a single biomass feedstock, is another promising approach. In such a system, dodecan-2-yl acetate could be co-produced alongside biofuels, bioplastics, and other valuable chemicals, thereby maximizing the utilization of resources and minimizing waste.
Q & A
Q. Methodological Approach :
- Experimental Design : Vary reaction temperatures (50–120°C) and catalyst concentrations (e.g., rhodium/iodide systems) to assess yield efficiency .
- Data Analysis : Use gas chromatography (GC) or HPLC to quantify purity, referencing retention times against NIST-standardized spectra .
What analytical techniques are most reliable for characterizing this compound in lipid membrane studies?
Basic Research Question
Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) are critical. For instance, -NMR can resolve the acetyl proton signals (δ 2.1–2.3 ppm) and hydroxyl groups in dodecan-2-ol (δ 1.2–1.5 ppm), while MS confirms molecular weight (646.9 g/mol) via [M+H]+ peaks .
Q. Advanced Consideration :
- Contradiction Resolution : Discrepancies in membrane dynamics data (e.g., fluorescence anisotropy vs. DSC thermograms) may arise from solvent polarity. Validate using mixed-mode SPE clean-up to remove lipid impurities before analysis .
How can researchers address contradictory solubility data for this compound in polar vs. nonpolar solvents?
Advanced Research Question
Contradictions often stem from dimerization behavior of acetic acid in aqueous solutions and the amphiphilic nature of dodecan-2-ol. A systematic approach involves:
Solvent Screening : Test solubility in binary solvent systems (e.g., water/ethanol gradients) to map polarity thresholds .
Thermodynamic Analysis : Calculate Hansen solubility parameters (δD, δP, δH) to predict miscibility .
Validation : Compare experimental results with computational models (e.g., COSMO-RS) for phase behavior .
Q. Reference :
What experimental designs are effective for studying the antimicrobial mechanisms of this compound?
Advanced Research Question
Focus on membrane disruption assays and gene expression profiling:
- Membrane Permeability : Use propidium iodide uptake in bacterial cultures (e.g., E. coli) exposed to MIC concentrations (e.g., 0.5–2.0 mg/mL) .
- Synergistic Effects : Pair with commercial antibiotics (e.g., ciprofloxacin) and analyze fractional inhibitory concentration (FIC) indices .
- Omics Integration : RNA-seq to identify downregulated efflux pump genes (e.g., acrAB-tolC) .
Q. Reference :
How do researchers validate the role of this compound in drug delivery systems?
Advanced Research Question
Employ in vitro/in vivo models to assess encapsulation efficiency and release kinetics:
Nanoparticle Synthesis : Use solvent evaporation to prepare PLGA nanoparticles loaded with the compound.
Release Profiling : Simulate gastrointestinal pH (1.2–7.4) and measure release via UV-Vis at λ = 260 nm .
Pharmacokinetics : Administer radiolabeled -acetic acid;dodecan-2-ol in rodent models and track biodistribution using scintillation counting .
Critical Pitfall : Hydrolysis of the ester bond in acidic environments may skew data. Mitigate by coating nanoparticles with Eudragit® polymers .
What statistical methods resolve variability in this compound’s anti-inflammatory data?
Advanced Research Question
Apply multivariate analysis to disentangle confounding factors:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
